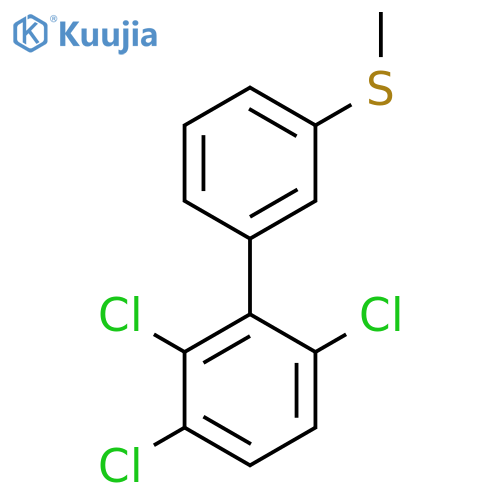

Cas no 1361509-20-7 (3'-Methylsulfanyl-2,3,6-trichlorobiphenyl)

3'-Methylsulfanyl-2,3,6-trichlorobiphenyl 化学的及び物理的性質

名前と識別子

-

- 3'-Methylsulfanyl-2,3,6-trichlorobiphenyl

-

- インチ: 1S/C13H9Cl3S/c1-17-9-4-2-3-8(7-9)12-10(14)5-6-11(15)13(12)16/h2-7H,1H3

- InChIKey: CEZHFTGUISCKKJ-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC=C(C=1C1C=CC=C(C=1)SC)Cl)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 249

- 疎水性パラメータ計算基準値(XlogP): 6.2

- トポロジー分子極性表面積: 25.3

3'-Methylsulfanyl-2,3,6-trichlorobiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011000186-500mg |

3'-Methylsulfanyl-2,3,6-trichlorobiphenyl |

1361509-20-7 | 97% | 500mg |

823.15 USD | 2021-07-05 | |

| Alichem | A011000186-250mg |

3'-Methylsulfanyl-2,3,6-trichlorobiphenyl |

1361509-20-7 | 97% | 250mg |

489.60 USD | 2021-07-05 | |

| Alichem | A011000186-1g |

3'-Methylsulfanyl-2,3,6-trichlorobiphenyl |

1361509-20-7 | 97% | 1g |

1,549.60 USD | 2021-07-05 |

3'-Methylsulfanyl-2,3,6-trichlorobiphenyl 関連文献

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

3'-Methylsulfanyl-2,3,6-trichlorobiphenylに関する追加情報

Research Briefing on 3'-Methylsulfanyl-2,3,6-trichlorobiphenyl (CAS: 1361509-20-7) in Chemical and Biomedical Applications

3'-Methylsulfanyl-2,3,6-trichlorobiphenyl (CAS: 1361509-20-7) is a chlorinated biphenyl derivative that has recently garnered attention in chemical and biomedical research due to its unique structural properties and potential applications. This compound, characterized by the presence of methylsulfanyl and trichloro substituents, has been investigated for its reactivity, environmental persistence, and biological activity. Recent studies have explored its synthesis, metabolic pathways, and interactions with biological systems, positioning it as a compound of interest in both environmental chemistry and drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the synthetic routes to 3'-Methylsulfanyl-2,3,6-trichlorobiphenyl, emphasizing its potential as a scaffold for designing novel bioactive molecules. The researchers utilized palladium-catalyzed cross-coupling reactions to achieve high yields and purity, which is critical for subsequent pharmacological evaluations. The study also noted the compound's stability under physiological conditions, suggesting its suitability for further in vitro and in vivo testing.

In the context of environmental chemistry, a 2024 report in Environmental Science & Technology investigated the degradation pathways of 3'-Methylsulfanyl-2,3,6-trichlorobiphenyl in soil and water systems. The findings revealed that microbial degradation plays a significant role in its breakdown, with specific bacterial strains capable of cleaving the methylsulfanyl group. This research has implications for bioremediation strategies targeting chlorinated biphenyl pollutants, which are known for their persistence and toxicity.

From a biomedical perspective, preliminary studies have explored the compound's interaction with cellular targets. A 2023 paper in Bioorganic & Medicinal Chemistry Letters reported that 3'-Methylsulfanyl-2,3,6-trichlorobiphenyl exhibits moderate inhibitory activity against certain cytochrome P450 enzymes, which are involved in drug metabolism. This suggests potential applications in modulating drug-drug interactions or as a lead compound for developing enzyme inhibitors. However, further studies are needed to elucidate its mechanism of action and optimize its pharmacological profile.

Despite these promising findings, challenges remain in the widespread application of 3'-Methylsulfanyl-2,3,6-trichlorobiphenyl. Its environmental persistence raises concerns about bioaccumulation, and its toxicity profile requires thorough evaluation. Ongoing research aims to address these issues by developing derivatives with improved biodegradability and reduced ecological impact. Collaborative efforts between chemists, biologists, and environmental scientists are essential to unlock the full potential of this compound while mitigating risks.

In conclusion, 3'-Methylsulfanyl-2,3,6-trichlorobiphenyl (CAS: 1361509-20-7) represents a multifaceted compound with applications spanning synthetic chemistry, environmental science, and biomedicine. Recent advancements in its synthesis and characterization have laid the groundwork for future studies, though further research is necessary to fully understand its implications and optimize its utility. This briefing underscores the importance of interdisciplinary approaches in advancing the understanding and application of such complex chemical entities.

1361509-20-7 (3'-Methylsulfanyl-2,3,6-trichlorobiphenyl) 関連製品

- 720677-75-8(ethyl 4-3-(5-ethylfuran-2-yl)propanamidobenzoate)

- 1448130-08-2(2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide)

- 2138138-46-0(4-Chloro-5-fluoro-6-methyl-2-(trichloromethyl)pyrimidine)

- 1021220-85-8(N-benzyl-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide)

- 2104155-17-9(3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol)

- 946344-22-5(N-(5-phenyl-1,2-oxazol-3-yl)methyl-1-benzofuran-2-carboxamide)

- 418785-68-9(4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline)

- 1800303-78-9(4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride)

- 1220031-53-7(3-Pyrrolidinyl 2-furoate hydrochloride)

- 896334-30-8(8-methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)